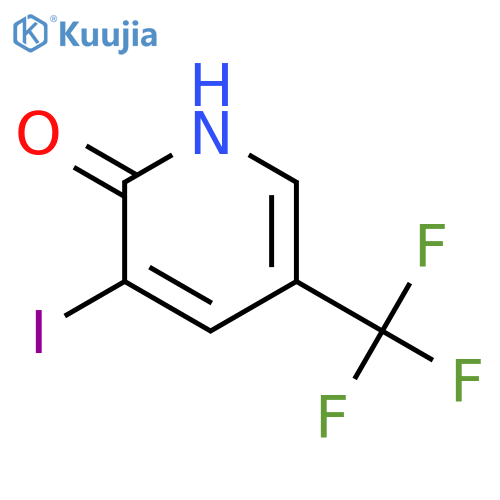

Cas no 300851-88-1 (2-Hydroxy-3-iodo-5-(trifluoromethyl)pyridine)

2-Hydroxy-3-iodo-5-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-Iodo-5-(trifluoromethyl)pyridin-2(1H)-one

- 3-iodo-5-(trifluoromethyl)-2(1H)-Pyridinone

- 3-Iodo-5-(trifluoromethyl)pyridin-2-ol

- 3-iodo-5-(trifluoromethyl)-1,2-dihydropyridin-2-one

- N11699

- 3-Iodo-5-(trifluoromethyl)pyridin-2-ol, AldrichCPR

- 3-IODO-5-(TRIFLUOROMETHYL)-1H-PYRIDIN-2-ONE

- 300851-88-1

- BS-49570

- MFCD20037398

- SY284486

- AKOS015853935

- CS-0132115

- AC-29088

- AKOS016008641

- AM86842

- MFCD02691200

- 2-Hydroxy-3-iodo-5-(trifluoromethyl)pyridine

- SCHEMBL12862684

- SCHEMBL4153740

- DTXSID80673519

- DB-068214

-

- MDL: MFCD02691200

- インチ: InChI=1S/C6H3F3INO/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,(H,11,12)

- InChIKey: WXQOUIYEDNDHRI-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=NC(=C1I)O)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 288.92100

- どういたいしつりょう: 288.92115g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- 密度みつど: 2.11

- ふってん: 272 ºC

- フラッシュポイント: 118 ºC

- PSA: 33.12000

- LogP: 2.41060

2-Hydroxy-3-iodo-5-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H943663-25mg |

2-Hydroxy-3-iodo-5-(trifluoromethyl)pyridine |

300851-88-1 | 25mg |

$190.00 | 2023-05-18 | ||

| Chemenu | CM173506-250mg |

3-Iodo-5-(trifluoromethyl)pyridin-2-ol |

300851-88-1 | 95% | 250mg |

$92 | 2022-06-11 | |

| eNovation Chemicals LLC | Y1218792-500MG |

3-iodo-5-(trifluoromethyl)-1H-pyridin-2-one |

300851-88-1 | 97% | 500mg |

$140 | 2023-09-02 | |

| Aaron | AR00BEBK-100mg |

3-Iodo-5-(trifluoromethyl)-2(1H)-pyridinone |

300851-88-1 | 98% | 100mg |

$8.00 | 2025-02-11 | |

| abcr | AB316246-500mg |

2-Hydroxy-3-iodo-5-(trifluoromethyl)pyridine; . |

300851-88-1 | 500mg |

€250.80 | 2024-04-17 | ||

| 1PlusChem | 1P00BE38-500mg |

3-Iodo-5-(trifluoromethyl)-2(1H)-pyridinone |

300851-88-1 | 95% | 500mg |

$39.00 | 2024-05-06 | |

| A2B Chem LLC | AF30676-1g |

2-Hydroxy-3-iodo-5-(trifluoromethyl)pyridine |

300851-88-1 | 98% | 1g |

$54.00 | 2024-04-20 | |

| 1PlusChem | 1P00BE38-250mg |

3-Iodo-5-(trifluoromethyl)-2(1H)-pyridinone |

300851-88-1 | 95% | 250mg |

$24.00 | 2024-05-06 | |

| Aaron | AR00BEBK-250mg |

3-Iodo-5-(trifluoromethyl)-2(1H)-pyridinone |

300851-88-1 | 98% | 250mg |

$19.00 | 2025-02-11 | |

| abcr | AB316246-5g |

2-Hydroxy-3-iodo-5-(trifluoromethyl)pyridine; . |

300851-88-1 | 5g |

€888.70 | 2024-04-17 |

2-Hydroxy-3-iodo-5-(trifluoromethyl)pyridine 関連文献

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

2-Hydroxy-3-iodo-5-(trifluoromethyl)pyridineに関する追加情報

2-Hydroxy-3-Iodo-5-(Trifluoromethyl)Pyridine: A Comprehensive Overview

The compound 2-Hydroxy-3-Iodo-5-(Trifluoromethyl)Pyridine, identified by the CAS number 300851-88-1, is a fascinating molecule with significant potential in various fields of chemistry and materials science. This pyridine derivative features a unique combination of functional groups, including a hydroxyl group at position 2, an iodine atom at position 3, and a trifluoromethyl group at position 5. These substituents contribute to its distinct chemical properties, making it a valuable compound for research and industrial applications.

Recent studies have highlighted the importance of pyridine derivatives in drug discovery and material synthesis. The presence of the hydroxyl group in 2-Hydroxy-3-Iodo-5-(Trifluoromethyl)Pyridine introduces hydrogen bonding capabilities, which are crucial for bioavailability and molecular recognition. Meanwhile, the iodine atom at position 3 enhances the molecule's electronic properties, making it suitable for applications in semiconductors and optoelectronic devices. The trifluoromethyl group further adds stability and fluorophilicity, which are desirable traits in fluorinated compounds used in pharmaceuticals and agrochemicals.

The synthesis of 2-Hydroxy-3-Iodo-5-(Trifluoromethyl)Pyridine typically involves multi-step organic reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. Researchers have optimized these processes to achieve high yields and purity levels. For instance, recent advancements in catalytic methods have enabled the selective introduction of the trifluoromethyl group using transition metal catalysts, significantly improving the efficiency of the synthesis pathway.

In terms of applications, this compound has shown promise in several areas. In medicinal chemistry, its ability to act as a ligand for metalloenzymes has been explored in enzyme inhibition studies. Additionally, its electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic materials. Recent research has also focused on its potential as a precursor for more complex molecules, such as those used in polymer chemistry and nanotechnology.

The structural uniqueness of 2-Hydroxy-3-Iodo-5-(Trifluoromethyl)Pyridine has led to its investigation in various biological systems. For example, studies have demonstrated its ability to modulate cellular signaling pathways, suggesting its potential as a lead compound in drug development. Furthermore, its fluorinated nature makes it resistant to certain environmental conditions, which is advantageous in agricultural applications where stability is critical.

In conclusion, 2-Hydroxy-3-Iodo-5-(Trifluoromethyl)Pyridine is a versatile compound with a wide range of potential applications. Its unique combination of functional groups and favorable chemical properties make it an attractive target for researchers across multiple disciplines. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in both academic research and industrial innovation.

300851-88-1 (2-Hydroxy-3-iodo-5-(trifluoromethyl)pyridine) 関連製品

- 2092695-04-8(5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-4-amine)

- 1346707-69-4(Ethyl 3-((4-chloropyridin-2-yl)oxy)propanoate)

- 3283-07-6(N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine)

- 114080-94-3(Isoxazolo5,4-cpyridin-3-amine)

- 921996-79-4(2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-cycloheptylacetamide)

- 1339684-69-3(1-(4-fluorophenyl)-1-(oxan-4-yl)methanamine)

- 163557-41-3(2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol)

- 1443305-89-2(2-{[cyclohexyl(methyl)amino]methyl}benzaldehyde)

- 2098003-90-6(1-{octahydrocyclopenta[c]pyrrol-4-yl}piperidine dihydrochloride)

- 205598-51-2(H-D-Lys-NH2 Dihydrochloride)